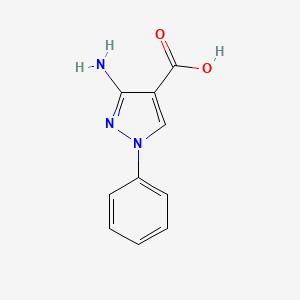

3-Amino-1-phenyl-1h-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18105478

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N3O2 |

|---|---|

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 3-amino-1-phenylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-13(12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,14,15) |

| Standard InChI Key | FYVZPQHOFIQSRZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)N)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity

The molecular formula of 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol . Its IUPAC name, 3-amino-1-phenylpyrazole-4-carboxylic acid, reflects the substitution pattern on the pyrazole ring. The compound’s planar conformation is stabilized by an intramolecular N–H···O hydrogen bond between the amino and carboxyl groups, as revealed by single-crystal X-ray diffraction . The phenyl ring is twisted by 48.13° relative to the pyrazole plane, influencing its steric and electronic interactions .

Table 1: Key Molecular Descriptors

Crystallographic Insights

The crystal structure (space group P1) features a two-dimensional sheet network formed by intermolecular N–H···N and O–H···O hydrogen bonds . The carboxyl group participates in classic carboxylic acid dimer motifs, while the amino group engages in N–H···N interactions with adjacent pyrazole rings . These interactions contribute to the compound’s stability and solubility profile.

Synthesis and Chemical Reactivity

Key Reaction Steps:

-

Cyclization: Phenylhydrazine reacts with ethyl(ethoxymethylene)cyanoacetate to form the pyrazole ring.

-

Functionalization: Introduction of the amino group via nucleophilic substitution or reduction.

-

Hydrolysis: Conversion of the ester to the carboxylic acid using NaOH or HCl .

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

-

Amino Group: Participates in Schiff base formation, acylation, and coordination with metal ions.

-

Carboxylic Acid: Undergoes esterification, amidation, and decarboxylation under thermal conditions.

-

Pyrazole Ring: Susceptible to electrophilic substitution at the 5-position due to electron-rich nitrogen atoms .

Industrial and Research Applications

Coordination Chemistry

The compound’s amino and carboxyl groups enable its use as a ligand in metal-organic frameworks (MOFs). For example, copper(II) complexes of pyrazole-carboxylic acids show catalytic activity in oxidation reactions .

Drug Discovery

As a building block in combinatorial chemistry, 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid is incorporated into DNA-encoded libraries for high-throughput screening. Its modular structure allows derivatization to optimize pharmacokinetic properties.

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume